2,6-Dimethyloctan-3-YL pentanoate
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Overview
Description
2,6-Dimethyloctan-3-YL pentanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by its unique structure, which includes a pentanoate group attached to a 2,6-dimethyloctan-3-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyloctan-3-YL pentanoate typically involves the esterification of 2,6-dimethyloctan-3-ol with pentanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2,6-Dimethyloctan-3-ol+Pentanoic acidH2SO42,6-Dimethyloctan-3-YL pentanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyloctan-3-YL pentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2,6-dimethyloctan-3-ol and pentanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide.
Major Products
Hydrolysis: 2,6-Dimethyloctan-3-ol and pentanoic acid.
Reduction: 2,6-Dimethyloctan-3-ol.
Transesterification: A new ester and alcohol, depending on the reactants used.
Scientific Research Applications
2,6-Dimethyloctan-3-YL pentanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the formulation of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2,6-Dimethyloctan-3-YL pentanoate in biological systems is not fully understood. it is believed to interact with cellular membranes and proteins, potentially disrupting microbial cell walls and inhibiting enzyme activity. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
2,6-Dimethyloctan-3-YL pentanoate can be compared with other esters, such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Isopropyl butyrate: Used in fragrances and as a solvent.
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
192520-40-4 |
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Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
2,6-dimethyloctan-3-yl pentanoate |
InChI |
InChI=1S/C15H30O2/c1-6-8-9-15(16)17-14(12(3)4)11-10-13(5)7-2/h12-14H,6-11H2,1-5H3 |
InChI Key |
LRJDSWDVEKNLDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC(CCC(C)CC)C(C)C |
Origin of Product |
United States |
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